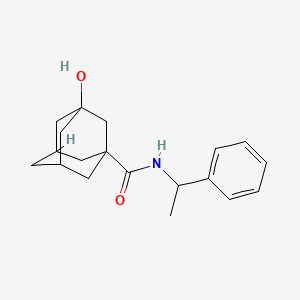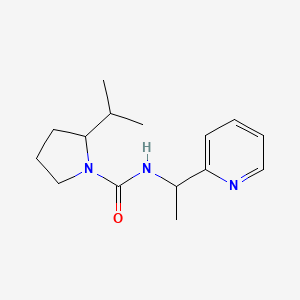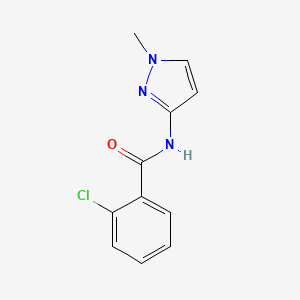
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a synthetic compound that belongs to the class of phenylpiperidine derivatives. This compound has gained significant attention in scientific research due to its potential application as an analgesic and anesthetic agent. The purpose of
Wirkmechanismus
The mechanism of action of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is not fully understood. However, it is believed to act on the central nervous system by binding to and activating the mu-opioid receptor. This activation results in the inhibition of pain signaling pathways, leading to the analgesic and anesthetic effects observed with this compound.
Biochemical and Physiological Effects:
In addition to its analgesic and anesthetic effects, 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been shown to have other biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its analgesic effects. Additionally, 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been shown to have anticonvulsant properties, making it a potential candidate for use in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one in lab experiments is its potent analgesic and anesthetic effects. This compound can be used to study pain signaling pathways and the mechanisms of action of analgesic and anesthetic agents. However, one limitation of using 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is its potential for abuse. This compound has been shown to have addictive properties, making it important to use caution when working with this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one. One area of interest is the development of new analgesic and anesthetic agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one and its potential for use in the treatment of epilepsy. Finally, more research is needed to understand the potential for abuse of this compound and to develop strategies for minimizing its abuse potential.
Synthesemethoden
The synthesis of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one involves the reaction of 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)ethanone with propionic anhydride in the presence of a catalyst such as trifluoroacetic acid. This reaction results in the formation of the desired product, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been extensively studied for its potential application as an analgesic and anesthetic agent. This compound has been shown to exhibit potent analgesic effects in animal models of pain, including thermal and mechanical stimuli. Additionally, 2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been shown to have anesthetic properties, making it a potential candidate for use in surgical procedures.
Eigenschaften
IUPAC Name |
2-(2-benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-14-24(15-17(2)26-16)22(25)18(3)23-21-12-8-7-11-20(21)13-19-9-5-4-6-10-19/h4-12,16-18,23H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQORPIIGSVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)NC2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzylanilino)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)

![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)

![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)
![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)


![N-[(1-methylpyrazol-4-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534998.png)
![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7534999.png)
![[1-[2-[4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]urea](/img/structure/B7535006.png)

![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
![1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)